molecular formula C21H23ClN8O4 B1668798 Chloromethylketone methotrexate CAS No. 83160-47-8

Chloromethylketone methotrexate

Cat. No. B1668798
CAS RN: 83160-47-8
M. Wt: 486.9 g/mol
InChI Key: WBHNGOGKCVORNA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethylketone methotrexate is an analog of methotrexate and a potential antitumor agent.

Scientific Research Applications

  • Methotrexate as a Chemotherapeutic Agent : Methotrexate, a folate antagonist, is widely used in treating various cancers due to its ability to inhibit dihydrofolate reductase, which is crucial in nucleotide biosynthesis. This inhibition disrupts DNA and RNA synthesis, contributing to its effectiveness as a chemotherapeutic agent (Winter-Vann et al., 2003).

  • Use in Autoimmune Disorders : Methotrexate is also employed in treating autoimmune diseases like rheumatoid arthritis and psoriasis. Its therapeutic effects in these conditions are attributed to its influence on intracellular levels of methotrexate polyglutamates, affecting cellular processes and metabolic pathways (Mikkelsen et al., 2011).

  • Role in Inflammatory Diseases : The drug has shown efficacy in inflammatory diseases and is used in bone marrow transplantation. It provides a balance between efficacy and side effects, making it a valuable option in various therapeutic areas (Schmiegelow, 2009).

  • Involvement in Neurological Disorders : There's emerging interest in the potential benefits of methotrexate in neurological disorders like Alzheimer’s disease and myasthenia gravis. This expands the scope of methotrexate beyond its traditional uses (Koźmiński et al., 2020).

  • Cancer Research and Treatment : Methotrexate's role in cancer therapy, including leukemia and lymphoma treatment, demonstrates its wide-ranging impact in oncology. Its use in combination with other therapies is significant in advancing cancer treatment strategies (Bleyer, 1978).

  • Investigative Research on Derivatives : Research on chloromethylketone analogs of methotrexate, like diazoketone and chloromethylketone, offers insights into creating more effective antitumor agents. This research indicates the potential for developing derivatives with enhanced antifolate activity (Gangjee et al., 1982).

  • Study of Methotrexate's Interactions : Research on methotrexate's interactions with other chemicals, like hypobromous and hypochlorous acid, provides valuable information on its behavior in different environments, which is crucial for understanding its therapeutic and toxicological profiles (Suzuki & Takeuchi, 2019).

properties

CAS RN

83160-47-8

Product Name

Chloromethylketone methotrexate

Molecular Formula

C21H23ClN8O4

Molecular Weight

486.9 g/mol

IUPAC Name

(2S)-6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid

InChI

InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1

InChI Key

WBHNGOGKCVORNA-HNNXBMFYSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)CCl)C(=O)O

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine
chloromethylketone methotrexate
methotrexate chloromethylketone analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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